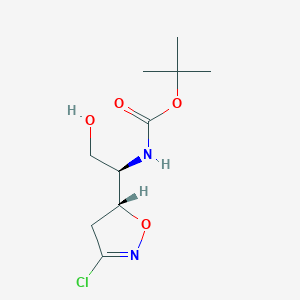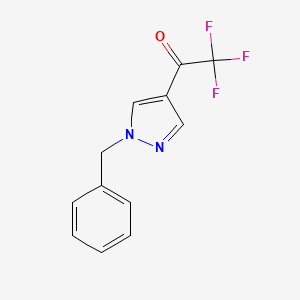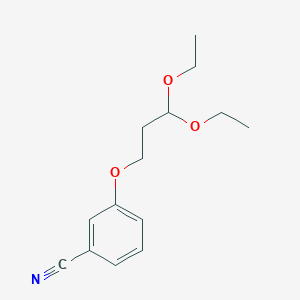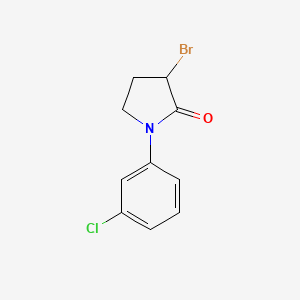
3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one
Overview
Description
“3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 804555-01-9 . It has a molecular weight of 274.54 . The IUPAC name for this compound is 3-bromo-1-(3-chlorophenyl)-2-pyrrolidinone .
Molecular Structure Analysis
The molecular formula of “3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one” is C10H9BrClNO . The InChI Code for this compound is 1S/C10H9BrClNO/c11-9-4-5-13(10(9)14)8-3-1-2-7(12)6-8/h1-3,6,9H,4-5H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one” include a molecular weight of 274.54 . Unfortunately, other specific physical and chemical properties like boiling point and storage conditions are not available in the search results .Scientific Research Applications
Electronic and Non-Linear Optical Properties : A study by Nazeer et al. (2020) on derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate, a compound similar to 3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one, focused on their electronic properties and non-linear optical properties. This research implies potential applications in materials science, particularly in the development of electronic and optical devices (Nazeer et al., 2020).
Antimicrobial Activity : A study on pyrrolidine derivatives, including compounds structurally related to 3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one, showed potential as antimicrobial agents. Bogdanowicz et al. (2013) synthesized cyanopyridine derivatives from similar compounds, indicating a path for exploring the antimicrobial applications of 3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one (Bogdanowicz et al., 2013).
Molecular Docking Study and Potential Therapeutic Uses : The synthesis of pyrrolidine derivatives and their molecular docking studies, as conducted by Ayan et al. (2013), suggest potential therapeutic applications. These compounds, related to 3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one, showed promise as thrombin inhibitors, highlighting potential uses in treating thrombosis and other related conditions (Ayan et al., 2013).
Synthesis of Physiologically Active Compounds : Kimpe et al. (1997) conducted a study on the efficient preparation of 3-halopyrroles, which are structurally similar to 3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one. This research is relevant for the development of physiologically active compounds in fields like agrochemistry and pharmaceutical sciences (Kimpe et al., 1997).
Synthetic Methodology and Chemical Transformations : The synthesis of complex molecules often involves intermediates like 3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one. For instance, the work by Muchowski and Naef (1984) on 3-lithiopyrroles, obtained through halogen-metal interchange from similar compounds, illustrates the role of such intermediates in synthetic organic chemistry, potentially leading to the creation of new compounds with varied applications (Muchowski & Naef, 1984).
properties
IUPAC Name |
3-bromo-1-(3-chlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c11-9-4-5-13(10(9)14)8-3-1-2-7(12)6-8/h1-3,6,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZCVJHTCSFIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701268399 | |
| Record name | 3-Bromo-1-(3-chlorophenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701268399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one | |
CAS RN |
804555-01-9 | |
| Record name | 3-Bromo-1-(3-chlorophenyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=804555-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1-(3-chlorophenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701268399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-prop-2-yn-1-ol](/img/structure/B1443860.png)
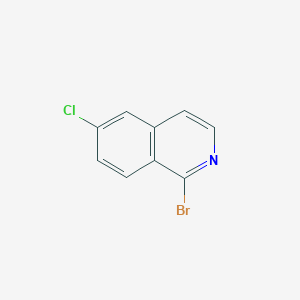
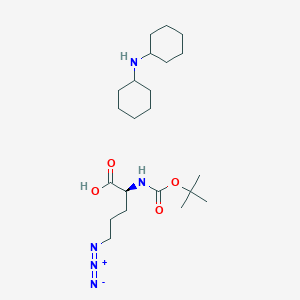
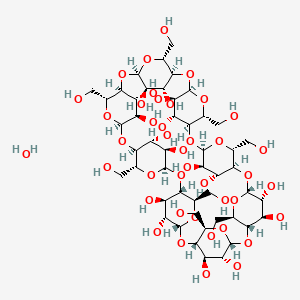
![{2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol](/img/structure/B1443867.png)
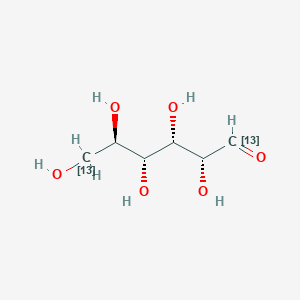
![D-[1,2,3-13C3]Glucose](/img/structure/B1443872.png)
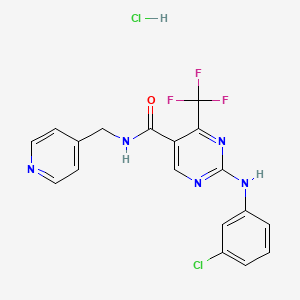
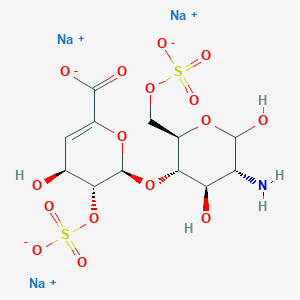
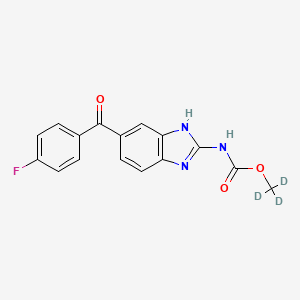
![N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide](/img/structure/B1443878.png)
